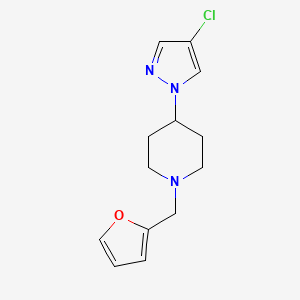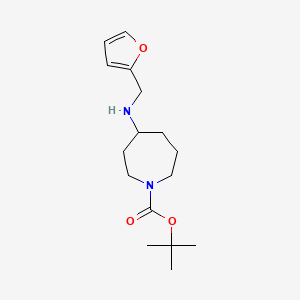![molecular formula C16H15N5O B7647610 N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as THIQ and has been synthesized using different methods.
科学的研究の応用
THIQ has been the subject of scientific research due to its potential applications in various fields. One of the main applications of THIQ is in the field of neuroscience. THIQ has been shown to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property of THIQ has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
THIQ has also been used in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. THIQ has been studied as a potential chemotherapeutic agent for various types of cancer such as breast cancer, lung cancer, and leukemia.
作用機序
The mechanism of action of THIQ involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the area of the brain affected. THIQ has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other monoamine neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of THIQ depend on its binding to the DAT and its inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have various effects such as increased motivation, pleasure, and reward. THIQ has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the advantages of using THIQ in lab experiments is its high affinity for the DAT, which allows for the selective targeting of dopamine neurons. THIQ is also a stable compound that can be easily synthesized and purified. However, one of the limitations of using THIQ in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on THIQ. One of the directions is to further investigate its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to study its potential therapeutic applications in cancer treatment. Additionally, further research is needed to understand the mechanism of action of THIQ and its potential side effects.
合成法
The synthesis of THIQ involves the reaction of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine with quinoline-5-carboxylic acid chloride. This reaction results in the formation of THIQ, which is a white solid with a melting point of 178-180°C. The purity of THIQ can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(12-5-3-7-13-11(12)6-4-9-17-13)18-16-20-19-14-8-1-2-10-21(14)16/h3-7,9H,1-2,8,10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXMTVPDUHNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC(=O)C3=C4C=CC=NC4=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)


![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)

![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)
